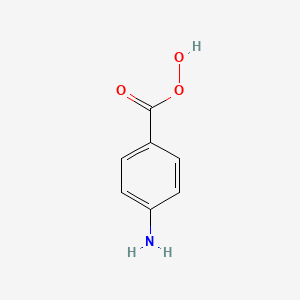![molecular formula C26H38O B14271582 2,6-Di-tert-butyl-4-[(pentamethylphenyl)methyl]phenol CAS No. 139579-07-0](/img/structure/B14271582.png)
2,6-Di-tert-butyl-4-[(pentamethylphenyl)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Di-tert-butyl-4-[(pentamethylphenyl)methyl]phenol is an organic compound known for its antioxidant properties. This compound is a derivative of phenol, characterized by the presence of bulky tert-butyl groups and a pentamethylphenyl substituent. These structural features contribute to its stability and effectiveness as an antioxidant, making it valuable in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-[(pentamethylphenyl)methyl]phenol typically involves the alkylation of 2,6-di-tert-butylphenol with a pentamethylbenzyl halide. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions often require elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Di-tert-butyl-4-[(pentamethylphenyl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, particularly at positions ortho to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated phenolic compounds.
Applications De Recherche Scientifique
2,6-Di-tert-butyl-4-[(pentamethylphenyl)methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymers and resins to prevent oxidative degradation.
Biology: Investigated for its potential antioxidant effects in biological systems, protecting cells from oxidative stress.
Medicine: Explored for its potential therapeutic effects in preventing diseases related to oxidative damage, such as neurodegenerative disorders.
Industry: Utilized in the formulation of lubricants, fuels, and other materials to enhance their stability and shelf life.
Mécanisme D'action
The antioxidant activity of 2,6-Di-tert-butyl-4-[(pentamethylphenyl)methyl]phenol is primarily due to its ability to donate hydrogen atoms from the phenolic hydroxyl group, neutralizing free radicals and preventing oxidative chain reactions. The bulky tert-butyl groups provide steric hindrance, protecting the phenolic core from further oxidation and enhancing the compound’s stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol:
2,6-Di-tert-butylphenol: Another antioxidant with similar properties but lacking the pentamethylphenyl substituent.
2,4-Di-tert-butylphenol: Similar antioxidant properties but different substitution pattern on the aromatic ring.
Uniqueness
2,6-Di-tert-butyl-4-[(pentamethylphenyl)methyl]phenol is unique due to the presence of the pentamethylphenyl group, which enhances its lipophilicity and potentially its effectiveness in non-polar environments. This structural feature may also influence its interaction with biological membranes and its overall antioxidant capacity.
Propriétés
Numéro CAS |
139579-07-0 |
|---|---|
Formule moléculaire |
C26H38O |
Poids moléculaire |
366.6 g/mol |
Nom IUPAC |
2,6-ditert-butyl-4-[(2,3,4,5,6-pentamethylphenyl)methyl]phenol |
InChI |
InChI=1S/C26H38O/c1-15-16(2)18(4)21(19(5)17(15)3)12-20-13-22(25(6,7)8)24(27)23(14-20)26(9,10)11/h13-14,27H,12H2,1-11H3 |
Clé InChI |
WLCTUUISAMOWDD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1C)C)CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


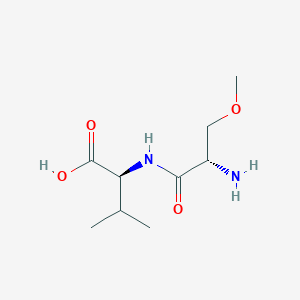
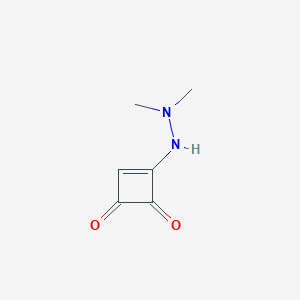
![2-[(Hexan-2-yl)oxy]-3,6,7,10,11-pentakis(pentyloxy)triphenylene](/img/structure/B14271504.png)
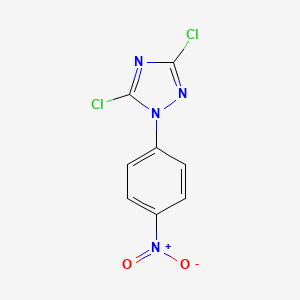
![Diethyl(1H-inden-1-yl)[2-methyl-4-(naphthalen-1-yl)-1H-inden-1-yl]germane](/img/structure/B14271520.png)
![Pyrido[2,1-a]isoindole-2,6-dione, 3,4-dihydro-1-(methylthio)-](/img/structure/B14271527.png)
![2,6-Di-tert-butyl-4-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B14271536.png)
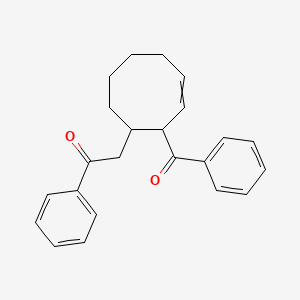
![9,9-Dimethyl-8-oxo-1,4-dioxaspiro[4.5]dec-6-ene-7-carbaldehyde](/img/structure/B14271544.png)


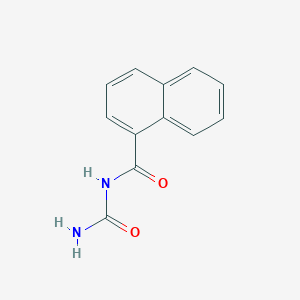
methanone](/img/structure/B14271570.png)
